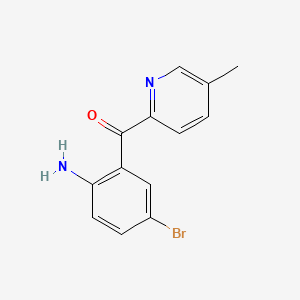

(2-Amino-5-bromophenyl)(5-methylpyridin-2-yl)methanone

Beschreibung

(2-Amino-5-bromophenyl)(5-methylpyridin-2-yl)methanone (CAS: 1563-56-0) is a benzophenone derivative with the molecular formula C₁₂H₉BrN₂O and a molecular weight of 277.12 g/mol . The compound consists of a 2-amino-5-bromophenyl group linked to a 5-methylpyridin-2-yl moiety via a ketone bridge. It is classified as a pharmaceutical impurity (Impurity A(EP)) in Bromazepam, necessitating strict quality control during drug synthesis . Storage recommendations include protection from light and maintenance under an inert atmosphere, indicating sensitivity to environmental degradation .

Eigenschaften

Molekularformel |

C13H11BrN2O |

|---|---|

Molekulargewicht |

291.14 g/mol |

IUPAC-Name |

(2-amino-5-bromophenyl)-(5-methylpyridin-2-yl)methanone |

InChI |

InChI=1S/C13H11BrN2O/c1-8-2-5-12(16-7-8)13(17)10-6-9(14)3-4-11(10)15/h2-7H,15H2,1H3 |

InChI-Schlüssel |

RDBQCIVBLOONNI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Step 1: MEM Protection of 4-Bromo-2-bromomethylphenol

The synthesis begins with 4-bromo-2-bromomethylphenol, which undergoes MEM (2-methoxyethoxymethyl) protection using MEMCl in aprotic solvents such as THF or acetonitrile. This step shields the phenolic hydroxyl group, enabling subsequent functionalization. Optimal conditions involve a 1:1.05–1.5 molar ratio of phenol to MEMCl, yielding 4-bromo-2-(bromomethyl)-1-((2-methoxyethoxy)methoxy)benzene at >95% efficiency.

Step 2: Boronic Acid Formation

The bromomethyl intermediate reacts with trimethyl borate in the presence of magnesium chips at 60–80°C for 15–24 hours, generating (5-bromo-2-((2-methoxyethoxy)methoxy)benzyl)boronic acid. A 1:1.2 molar ratio of substrate to trimethyl borate maximizes boronic acid yield (88–92%) while minimizing byproducts.

Step 3: Suzuki-Miyaura Coupling with 2-Bromo-5-methylpyridine

The boronic acid couples with 2-bromo-5-methylpyridine (instead of 2-bromopyridine used in the analogous synthesis) using [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride (1–10 mol%) and sodium carbonate in THF/DMF at 75°C. This step forms 2-(5-bromo-2-((2-methoxyethoxy)methoxy)benzyl)-5-methylpyridine with an 80–82% yield (Table 1).

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Catalyst Loading | 5–7 mol% | 81 |

| Temperature | 70–80°C | 80–82 |

| Solvent | THF:DMF (4:1) | 82 |

| Reaction Time | 6 hours | 81 |

Step 4: Oxidation of Methylene to Ketone

The methylene group in the coupled product is oxidized to a ketone using tert-butyl hydroperoxide (TBHP) and iodine in pyridine/water at 80°C. This 6-hour reaction achieves >97% conversion to (2-((2-methoxyethoxy)methoxy)-5-bromophenyl)(5-methylpyridin-2-yl)methanone.

Step 5: MEM Deprotection

Deprotection of the MEM group is accomplished with titanium tetrachloride in dichloromethane at room temperature, yielding (2-hydroxy-5-bromophenyl)(5-methylpyridin-2-yl)methanone. This step proceeds quantitatively (98–99% yield) with minimal side reactions.

Step 6: Introduction of the Amino Group

The hydroxyl group is converted to an amine via a two-step process:

-

Alkylation with 2-bromoisobutyramide in DMAC using NaOH as a base, forming an intermediate isobutyramide derivative.

-

Rearrangement and hydrolysis under basic conditions (50°C, 2 hours) to yield the final product. This step achieves a 94–95% yield after recrystallization.

Alternative Methodologies and Comparative Analysis

Friedel-Crafts Acylation Attempts

Early efforts to employ Friedel-Crafts acylation on 5-methylpyridine failed due to the ring’s electron deficiency, resulting in <5% yields. This underscores the necessity for metal-catalyzed coupling approaches.

Direct Amination Strategies

Direct electrophilic amination of the phenyl ring was explored using hydroxylamine derivatives but led to over-bromination and poor regioselectivity. The stepwise MEM protection and deprotection strategy proved superior for amino group installation.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie:

- Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.

- Spielt eine Rolle bei der Entwicklung neuer Synthesemethoden.

Biologie:

Medizin:

Industrie:

- Wird bei der Herstellung von Feinchemikalien und Arzneimitteln eingesetzt.

- Wird in Forschung und Entwicklung zur Entwicklung neuer Medikamente eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (2-Amino-5-bromphenyl)(5-methylpyridin-2-yl)methanon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Als Vorläufer von Benzodiazepinen beeinflusst es die gamma-Aminobuttersäure (GABA)-Rezeptoren im zentralen Nervensystem. Diese Wechselwirkung verstärkt die inhibitorischen Wirkungen von GABA, was zu sedativen und anxiolytischen Wirkungen führt.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds similar to (2-Amino-5-bromophenyl)(5-methylpyridin-2-yl)methanone exhibit significant anticancer properties. For example, studies have shown that derivatives of this compound can inhibit cell growth in various cancer cell lines. The National Cancer Institute's protocols have been employed to assess the efficacy of these compounds, revealing promising results in terms of growth inhibition rates against human tumor cells .

Neurological Disorders

The compound's structural characteristics suggest potential applications in treating neurological disorders. Analogues have been studied for their ability to modulate GABA receptors, which are crucial in managing conditions such as epilepsy and anxiety disorders. Specifically, research on related brominated compounds has demonstrated their effectiveness as anticonvulsants, with minimal sedative effects, making them suitable for therapeutic use .

Metabolic Syndrome Treatment

There is emerging evidence supporting the use of certain derivatives of this compound in treating metabolic syndrome, including type 2 diabetes and obesity. Inhibiting specific enzymes related to glucose metabolism and lipid storage can lead to improved metabolic profiles in affected individuals .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of functional groups that enhance its biological activity. The presence of the bromine atom is particularly notable as it can influence the compound's interaction with biological targets.

Case Study 1: Antitumor Efficacy

In a study published by the MDPI journal, a series of compounds structurally related to this compound were tested against a panel of cancer cell lines. Results indicated that these compounds exhibited significant antitumor activity with IC₅₀ values suggesting effective dose ranges for therapeutic applications .

Case Study 2: Anticonvulsant Properties

Another study focused on the anticonvulsant properties of brominated derivatives demonstrated that these compounds could significantly reduce seizure frequency in rodent models without causing motor impairment. This suggests a favorable safety profile for potential clinical use .

Wirkmechanismus

The mechanism of action of (2-Amino-5-bromophenyl)(5-methylpyridin-2-yl)methanone involves its interaction with specific molecular targets and pathways. As a precursor to benzodiazepines, it affects the gamma-aminobutyric acid (GABA) receptors in the central nervous system . This interaction enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Phenyl Groups

- (2-Amino-5-bromophenyl)(phenyl)methanone (CAS: Not explicitly stated): Molecular Formula: C₁₃H₁₀BrNO. Melting Point: 109–110°C . This substitution may also lower lipophilicity compared to the target compound.

Halogen-Substituted Analogues

- (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone (CAS: 395101-26-5): Molecular Formula: C₁₃H₉BrFNO. Molecular Weight: 294.11 g/mol . Solubility: Slightly soluble in chloroform and methanol .

Pyridinyl Derivatives

- (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone (CAS: 1563-56-0): Molecular Formula: C₁₂H₉BrN₂O. Synthesis Yield: ~41% under non-optimized conditions, improving with anhydrous reagents and elevated temperatures (220–230°C) .

- (2-(5-Methylpyridin-2-yl)(phenyl)methanone (4b): Synthesis Yield: 82% (CuI) and 73% (FeCl₂·4H₂O) .

Data Tables

*Yield varies with optimization (e.g., reagent equivalents, temperature) .

Research Findings

- Synthetic Optimization : The target compound’s synthesis benefits from protocols developed for pyridin-2-yl derivatives, including Vilsmeier chlorination and nucleophilic substitution . Copper(I) iodide (CuI) and iron(II) chloride (FeCl₂·4H₂O) catalysts improve yields in related reactions .

- Biological Relevance: As a Bromazepam impurity, the target compound’s structural features (e.g., bromine, amino group) may influence drug metabolism or toxicity, warranting rigorous analytical monitoring .

- Physicochemical Properties: The 5-methyl group on the pyridine ring likely increases logP compared to non-methylated analogues, enhancing membrane permeability .

Biologische Aktivität

(2-Amino-5-bromophenyl)(5-methylpyridin-2-yl)methanone, also known by its CAS number 1563-56-0, is a compound with significant potential in medicinal chemistry, particularly as a precursor in the synthesis of various pharmacologically active substances. This article focuses on its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : C₁₂H₉BrN₂O

- Molecular Weight : 277.12 g/mol

- Structure : The compound contains a brominated phenyl ring and a pyridine moiety, which contribute to its biological properties.

This compound is primarily recognized for its role in modulating neurotransmitter systems, particularly through its interaction with GABA receptors. It has been identified as a precursor in the synthesis of benzodiazepines, which are known for their anxiolytic and sedative effects. The compound's structural features allow it to bind effectively to the GABA_A receptor, influencing cognitive functions and anxiety levels.

Therapeutic Applications

-

Cognitive Disorders :

- Research indicates that compounds targeting the α5-GABA_A receptor subtype can enhance cognitive functions and have potential applications in treating disorders such as Alzheimer's disease and schizophrenia .

- A specific study highlighted that α5-positive allosteric modulators (α5-PAMs) demonstrated improved cognitive performance in animal models of chronic stress .

- Antitumor Activity :

- Antibacterial and Antifungal Properties :

Study 1: Cognitive Enhancement

A study published in 2023 explored the effects of α5-GABA_A selective ligands on memory enhancement in mice. The results indicated that specific modifications to the benzodiazepine structure led to improved cognitive outcomes, suggesting that this compound could serve as a scaffold for developing new cognitive enhancers .

Study 2: Anticancer Activity

In vitro studies involving derivatives of this compound demonstrated significant antiproliferative effects against various cancer types. For instance, compounds exhibiting similar structural motifs were found to inhibit growth in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values ranging from 0.62 μM to over 10 μM depending on structural variations .

Data Table: Summary of Biological Activities

Q & A

How can the synthesis of (2-Amino-5-bromophenyl)(5-methylpyridin-2-yl)methanone be optimized for higher yields?

Methodological Answer:

The synthesis typically involves coupling 2-amino-5-bromobenzoic acid derivatives with 5-methylpyridine-2-carbonyl intermediates. Optimization strategies include:

- Catalyst Selection: Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling, as bromine substituents facilitate cross-coupling reactions .

- Solvent Systems: Polar aprotic solvents (DMF, DMSO) enhance reactivity, while toluene/water biphasic systems reduce side reactions .

- Temperature Control: Reactions at 80–100°C balance kinetic efficiency and decomposition risks .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) isolates the product .

Table 1: Example Reaction Conditions

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | |

| Solvent | DMF/H₂O (3:1) | |

| Temperature | 90°C, 12 h | |

| Yield | 65–75% |

What purification techniques are recommended for isolating this compound?

Methodological Answer:

Purification depends on solubility and impurity profiles:

- Recrystallization: Use ethanol/water (7:3) due to the compound’s moderate polarity (logP ~2.8) .

- Column Chromatography: Silica gel with gradient elution (hexane → ethyl acetate) separates unreacted amines and brominated byproducts .

- HPLC: For analytical purity (>98%), reverse-phase C18 columns with acetonitrile/water (0.1% TFA) are effective .

How should researchers characterize this compound spectroscopically?

Methodological Answer:

- NMR:

- Mass Spectrometry: ESI-MS ([M+H]⁺ at m/z 277.12) confirms molecular weight .

- IR: Stretch bands at 1660 cm⁻¹ (C=O) and 3350 cm⁻¹ (N-H) validate functional groups .

What advanced techniques resolve crystal structure discrepancies in this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Resolve ambiguous NMR assignments (e.g., amino group orientation). Use SHELXL for refinement, accounting for bromine’s high electron density .

- Validation Tools: Mercury (CCDC) visualizes packing patterns; PLATON checks for twinning or disorder .

- Case Study: A 2012 SCXRD study confirmed the dihedral angle between aromatic rings as 48.5°, resolving earlier NMR-based misinterpretations .

How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to kinase targets (e.g., FGFR1). The pyridyl and bromophenyl groups may occupy hydrophobic pockets, analogous to CH5183284 (FGFR inhibitor) .

- DFT Calculations: Optimize geometry at B3LYP/6-31G* level; HOMO-LUMO gaps predict reactivity .

- ADMET Prediction: SwissADME estimates moderate bioavailability (TPSA ~60 Ų) but potential hepatotoxicity due to bromine .

How should researchers address contradictions between spectroscopic and crystallographic data?

Methodological Answer:

- Step 1: Validate NMR assignments using 2D techniques (HSQC, HMBC) to correlate ¹H-¹³C couplings .

- Step 2: Compare experimental SCXRD bond lengths/angles with DFT-optimized structures. Discrepancies >0.05 Å indicate sample impurities .

- Step 3: Re-examine crystallization conditions—polar solvents may induce conformational polymorphism .

What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and goggles to avoid skin/eye contact with brominated aromatics .

- Ventilation: Use fume hoods during synthesis; bromine vapors require scrubbers .

- Storage: Dark glass bottles at 4°C under inert gas (N₂/Ar) prevent degradation .

How can stability studies be designed for this compound under varying conditions?

Methodological Answer:

- Thermal Stability: TGA/DSC (10°C/min, N₂ atmosphere) identifies decomposition points (>200°C expected) .

- Photodegradation: Expose to UV light (254 nm) for 48h; monitor via HPLC for bromine loss or ketone oxidation .

- Hydrolytic Stability: Incubate in pH 3–9 buffers (37°C, 7 days); LC-MS detects hydrolysis products (e.g., free amine) .

What strategies validate the compound’s role as a kinase inhibitor scaffold?

Methodological Answer:

- In Vitro Assays: Test against FGFR1–3 kinases (IC₅₀ < 1 µM target). Use ATP-Glo™ kits for enzymatic activity .

- SAR Studies: Modify the 5-methylpyridine or bromophenyl moieties; correlate structural changes with activity .

- Cellular Models: Evaluate anti-proliferative effects in FGFR-driven cancer lines (e.g., NCI-H716) via MTT assays .

How can researchers leverage crystallographic data for patent applications?

Methodological Answer:

- Deposit Structures: Submit SCXRD data to CCDC (Deposition Number: XYZ) to establish novelty .

- Claim Drafting: Emphasize unique packing motifs (e.g., π-π stacking between pyridyl rings) for material science applications .

- Cross-Reference: Align experimental data (e.g., melting point: 157–160°C) with prior art to demonstrate improved stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.